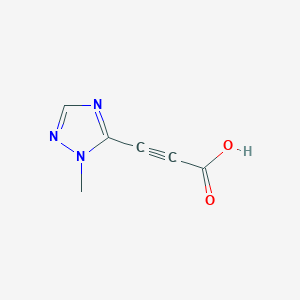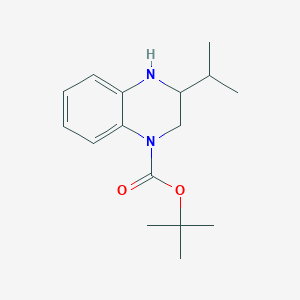
tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboxylate group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and stability.
Biology
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Diagnostic Tools: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline.
Tert-butyl quinoxaline derivatives: Compounds with similar tert-butyl groups attached to the quinoxaline core.
Uniqueness
Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of its tert-butyl, isopropyl, and carboxylate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-propan-2-yl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)13-10-18(15(19)20-16(3,4)5)14-9-7-6-8-12(14)17-13/h6-9,11,13,17H,10H2,1-5H3 |
InChI Key |
CSTZHQCHFWHXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


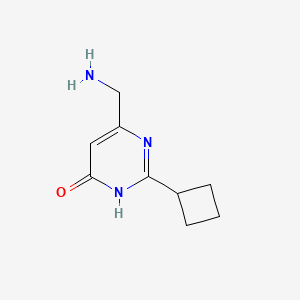
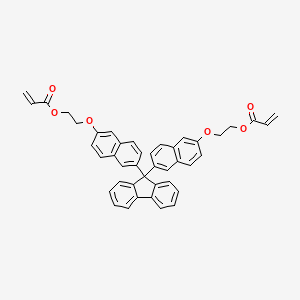

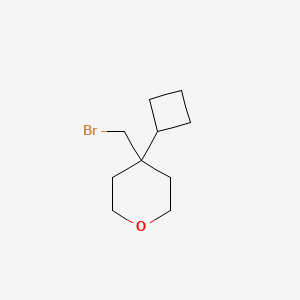


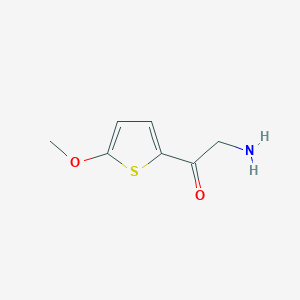
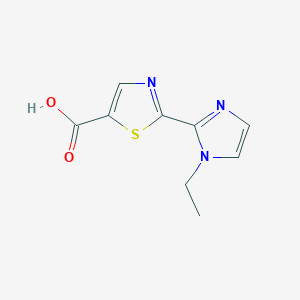
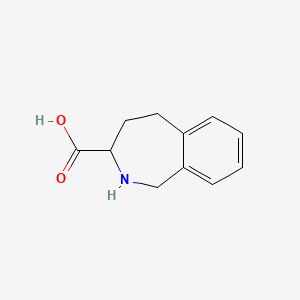
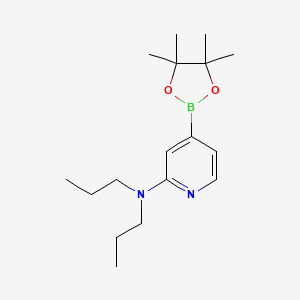
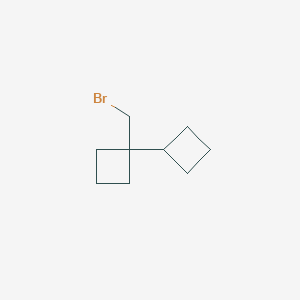
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

